6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one
Description
This compound features a fused chromenoquinoline scaffold with a hydroxy group at position 6 and a tetrahydrobenzo[7,8]chromeno[4,3-b]quinolin-8-one core.
Properties
IUPAC Name |
12-hydroxy-13-oxa-3-azapentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4(9),10,15,17,19,21-octaen-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-17-7-3-6-16-14(17)10-15-18(21-16)13-9-8-11-4-1-2-5-12(11)19(13)24-20(15)23/h1-2,4-5,8-10,20,23H,3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUYABJCNMAGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(OC4=C(C3=N2)C=CC5=CC=CC=C54)O)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one typically involves multi-step organic reactions. One common method starts with the preparation of coumarinyl hydrazide, which reacts with various reagents to form the desired chromenoquinoline structure .
Industrial Production Methods
This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydro derivatives .
Scientific Research Applications
Medicinal Applications
- Anticancer Activity : Research indicates that 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one may possess significant anticancer properties. It has been tested against various cancer cell lines including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29), showing promising results in inhibiting cell proliferation .
- Anti-inflammatory Properties : The compound is being investigated for its potential anti-inflammatory effects. Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways .
- Neuroprotective Effects : There is emerging evidence that compounds similar to 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one can act as iron-chelators which may provide neuroprotection against conditions such as Alzheimer’s disease .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease pathways. Detailed studies are ongoing to elucidate these mechanisms further .
Industrial Applications
In addition to its medicinal uses, this compound may find applications in the development of new materials and chemical processes. Its unique chemical structure allows it to be utilized as a building block for synthesizing more complex molecules in organic chemistry .
Case Studies
Several case studies have documented the synthesis and biological evaluation of derivatives related to 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one:
- Antiproliferative Studies : A study tested various derivatives against human cancer cell lines and found certain modifications increased potency against specific types of cancer cells .
- Mechanistic Insights : Research has focused on understanding how these compounds interact at the molecular level with targets involved in cancer progression and inflammation .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of these compounds indicate favorable bioavailability and lower toxicity compared to standard treatments .
Mechanism of Action
The mechanism of action of 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Fusion Patterns
Chromenoquinoline derivatives exhibit diverse biological activities depending on their ring fusion positions and substituents. Key comparisons include:
Table 1: Structural and Functional Comparison of Chromenoquinoline Derivatives
*Inferred from structural analogs; direct data unavailable.
Functional Group Influence
- Hydroxy vs. Amino Groups: The target compound’s 6-hydroxy group may enhance hydrogen bonding and solubility compared to Maalej’s 8-amino derivatives. Amino groups in Maalej’s compounds contribute to acetylcholinesterase (AChE) inhibition, while hydroxylation could shift activity toward antioxidant or anti-inflammatory pathways .
- Fusion Position: The [4,3-b] fusion in the target compound and Wei’s pyrano[4,3-b]chromenes correlates with antiproliferative and immunosuppressive activities, unlike [2,3-b]-fused derivatives (e.g., Maalej’s compounds), which prioritize AChE inhibition .
Research Findings and Hypotheses
- Antiproliferative Potential: Chromeno[4,3-b] derivatives show activity against breast cancer cell lines (e.g., MCF-7). The target compound’s tetrahydroquinolinone moiety may enhance DNA intercalation or kinase inhibition .
- Antioxidant Capacity : Hydroxy groups in analogous compounds (e.g., Wei’s 11-OH) improve radical scavenging. The 6-hydroxy substituent in the target compound could similarly enhance antioxidant activity .
Biological Activity
6-Hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one is with a molecular weight of approximately 241.26 g/mol. The compound features a complex polycyclic structure that contributes to its biological properties.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities including:
- Anticancer Activity : Several studies have indicated that derivatives of this compound possess significant anticancer properties. For example, compounds structurally related to benzochromenoquinolines have been evaluated for their ability to inhibit cancer cell proliferation in vitro against various cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer) .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cellular models .
- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective effects through the inhibition of phosphodiesterase enzymes (PDE), which are crucial in regulating neuronal signaling pathways .
The biological activities of 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes such as PDE2 and COX-2. For instance, one study reported an IC50 value of for PDE2 inhibition .
- Induction of Apoptosis : In cancer cell lines, the compound has been observed to induce apoptosis through various pathways including caspase activation and mitochondrial membrane potential disruption .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of several derivatives of benzochromenoquinolines against multiple cancer cell lines. Compounds showed varying degrees of cytotoxicity with some derivatives achieving IC50 values below 10 μM against breast and renal cancer cells. The study concluded that structural modifications could enhance their anticancer efficacy .
Case Study 2: Anti-inflammatory Action
Another research focused on the anti-inflammatory effects of this compound in RAW 264.7 macrophages. The results indicated a significant reduction in nitric oxide production upon treatment with the compound, suggesting its potential use in treating inflammatory diseases .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
